Ortho‑Pyridyl Substitution Boosts LpxH Enzyme Inhibition by >4‑Fold Over Phenyl and >37‑Fold Over Meta‑/Para‑Pyridyl Isomers
In a head‑to‑head enzyme‑coupled LpxH inhibition assay, replacing the phenyl ring of AZ1 with an ortho‑pyridyl group (compounds JH‑LPH‑86 and JH‑LPH‑90) reduced the IC50 from 360 nM to 85 nM and 112 nM, respectively, representing a 3.2‑ to 4.2‑fold increase in potency. In contrast, the meta‑pyridyl isomer (JH‑LPH‑89) and para‑pyridyl isomer (JH‑LPH‑88) increased the IC50 to 2464 nM and 3182 nM, a 7‑ to 9‑fold loss of potency relative to AZ1, and a >29‑ to >37‑fold decrease relative to the ortho‑pyridyl compounds [REFS‑1].
| Evidence Dimension | K. pneumoniae LpxH enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | JH‑LPH‑86 (ortho‑pyridyl) IC50 = 85 nM; JH‑LPH‑90 (ortho‑pyridyl) IC50 = 112 nM |
| Comparator Or Baseline | AZ1 (phenyl) IC50 = 360 nM; JH‑LPH‑89 (meta‑pyridyl) IC50 = 2464 nM; JH‑LPH‑88 (para‑pyridyl) IC50 = 3182 nM |
| Quantified Difference | Ortho‑pyridyl vs. phenyl: 3.2‑ to 4.2‑fold improvement; ortho‑pyridyl vs. meta‑/para‑pyridyl: >29‑ to >37‑fold improvement; meta‑/para‑pyridyl vs. phenyl: 7‑ to 9‑fold loss of potency |
| Conditions | Enzyme‑coupled LpxH activity assay using recombinant K. pneumoniae LpxH; values reported in Ennis et al. JACS Au 2024 Figure 2A. |
Why This Matters
For researchers procuring a sulfonyl piperazine building block for LpxH‑targeted antibiotic development, the ortho‑pyridyl isomer is the only regioisomer that yields sub‑100 nM enzyme inhibition, directly impacting hit‑to‑lead progression timelines and success probability.
- [1] Ennis AF, Cochrane CS, Dome PA, et al. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales. JACS Au. 2024;4(11):4383‑4393. doi:10.1021/jacsau.4c00731 View Source
